Calcium iron oxide (CaFe2O4)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

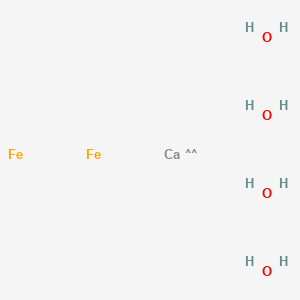

Calcium iron oxide (CaFe2O4) is a type of ceramic material that has been extensively studied for its unique magnetic and electrical properties. It is a member of the spinel family, which consists of compounds with a general formula of AB2O4, where A and B are metal ions. CaFe2O4 has a cubic crystal structure and is known for its high Curie temperature, which is the temperature at which a material loses its magnetic properties.

Wirkmechanismus

The mechanism of action of Calcium iron oxide (CaFe2O4) in various applications is complex and depends on the specific system being studied. In magnetic storage, Calcium iron oxide (CaFe2O4) nanoparticles align themselves in a specific direction in the presence of a magnetic field, allowing them to store information. In catalysis, Calcium iron oxide (CaFe2O4) acts as a catalyst by providing a surface for the reactants to interact, lowering the activation energy required for the reaction. In biomedical engineering, Calcium iron oxide (CaFe2O4) nanoparticles can be functionalized with various molecules, such as antibodies or drugs, to target specific cells or tissues.

Biochemical and Physiological Effects

The biochemical and physiological effects of Calcium iron oxide (CaFe2O4) nanoparticles on living organisms are still under investigation. Some studies have shown that Calcium iron oxide (CaFe2O4) nanoparticles can induce oxidative stress and inflammation in cells, while others have reported no significant toxicity. More research is needed to fully understand the potential risks and benefits of using Calcium iron oxide (CaFe2O4) nanoparticles in biomedical applications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Calcium iron oxide (CaFe2O4) in lab experiments is its unique magnetic and electrical properties, which allow for precise control over the system being studied. However, Calcium iron oxide (CaFe2O4) nanoparticles can be difficult to synthesize and purify, and their toxicity and biocompatibility must be carefully evaluated before use in biomedical applications.

Zukünftige Richtungen

There are several future directions for research on Calcium iron oxide (CaFe2O4), including:

1. Developing new synthesis methods for Calcium iron oxide (CaFe2O4) nanoparticles with improved properties and lower toxicity.

2. Investigating the potential of Calcium iron oxide (CaFe2O4) nanoparticles as contrast agents for MRI and other imaging modalities.

3. Studying the use of Calcium iron oxide (CaFe2O4) nanoparticles as drug delivery vehicles for targeted therapy.

4. Exploring the potential of Calcium iron oxide (CaFe2O4) nanoparticles as catalysts for new reactions and applications.

5. Investigating the effects of Calcium iron oxide (CaFe2O4) nanoparticles on living organisms and developing new methods for evaluating their toxicity and biocompatibility.

Conclusion

In conclusion, calcium iron oxide (Calcium iron oxide (CaFe2O4)) is a unique ceramic material with potential applications in various fields, including magnetic storage, catalysis, and biomedical engineering. Its unique magnetic and electrical properties make it a valuable tool for studying complex systems in the lab. However, more research is needed to fully understand the potential risks and benefits of using Calcium iron oxide (CaFe2O4) nanoparticles in biomedical applications.

Synthesemethoden

There are several methods for synthesizing Calcium iron oxide (CaFe2O4), including solid-state reaction, sol-gel, and hydrothermal methods. The solid-state reaction involves mixing calcium carbonate, iron oxide, and a reducing agent, such as carbon, and heating the mixture at high temperatures. The sol-gel method involves the hydrolysis of metal alkoxides to form a gel, which is then dried and calcined to form the oxide. The hydrothermal method involves heating a solution of metal salts in an autoclave under high pressure and temperature.

Wissenschaftliche Forschungsanwendungen

Calcium iron oxide (CaFe2O4) has been extensively studied for its potential applications in various fields, including magnetic storage, catalysis, and biomedical engineering. In magnetic storage, Calcium iron oxide (CaFe2O4) nanoparticles have been shown to exhibit high magnetization and coercivity, making them suitable for use in magnetic recording media. In catalysis, Calcium iron oxide (CaFe2O4) has been used as a catalyst for various reactions, such as the reduction of nitroarenes and the oxidation of alcohols. In biomedical engineering, Calcium iron oxide (CaFe2O4) nanoparticles have been explored as contrast agents for magnetic resonance imaging (MRI) and as drug delivery vehicles.

Eigenschaften

CAS-Nummer |

12013-33-1 |

|---|---|

Produktname |

Calcium iron oxide (CaFe2O4) |

Molekularformel |

CaFe2H8O4 |

Molekulargewicht |

223.83 g/mol |

InChI |

InChI=1S/Ca.2Fe.4H2O/h;;;4*1H2 |

InChI-Schlüssel |

WETINTNJFLGREW-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Ca].[Fe].[Fe] |

Kanonische SMILES |

O.O.O.O.[Ca].[Fe].[Fe] |

Andere CAS-Nummern |

12013-33-1 |

Synonyme |

CaFe2O4 calcium ferrite |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)